5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine
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Overview
Description
5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine is a heterocyclic compound that features both a thiazole and a benzothiophene ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the benzothiophene moiety. One common method involves the condensation of 2-aminothiazole with a benzothiophene derivative under specific conditions. The reaction often requires a base such as sodium hydride and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups to the thiazole or benzothiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Halogenating agents, alkylating agents, and bases like potassium carbonate are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have similar structures but different substituents, leading to variations in their biological activities.
Benzothiophene derivatives: These compounds share the benzothiophene ring and exhibit similar pharmacological properties.
Uniqueness
5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine is unique due to its specific combination of thiazole and benzothiophene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2S2 |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
5-(1-benzothiophen-5-ylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H10N2S2/c13-12-14-7-10(16-12)6-8-1-2-11-9(5-8)3-4-15-11/h1-5,7H,6H2,(H2,13,14) |
InChI Key |
JGYJYYWSASIUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1CC3=CN=C(S3)N |
Origin of Product |
United States |
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